
Dibromo(dibutyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(dibutyl)germane is an organogermanium compound with the chemical formula C8H18Br2Ge It consists of a germanium atom bonded to two bromine atoms and two butyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dibromo(dibutyl)germane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by bromination. The reaction typically involves the following steps:
Formation of Dibutylgermane: Germanium tetrachloride reacts with butyl lithium to form dibutylgermane.
Bromination: Dibutylgermane is then treated with bromine to yield this compound.
The reaction conditions for these steps include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dibromo(dibutyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.
Hydrolysis: this compound can hydrolyze in the presence of water, forming germanium oxides and hydrobromic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions involving the use of catalysts and solvents like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are substituted germanium compounds.
Oxidation and Reduction Reactions: Products include various germanium oxides or reduced germanium species.
Hydrolysis: The major products are germanium oxides and hydrobromic acid.
科学的研究の応用
Dibromo(dibutyl)germane has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: It is investigated for its potential use in the development of germanium-based semiconductors and optoelectronic devices.
Biological Studies: Research is ongoing to explore its potential biological activity and use in medicinal chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dibromo(dibutyl)germane involves its ability to undergo various chemical transformations. The germanium center can participate in coordination chemistry, forming complexes with other molecules. The bromine atoms can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Dibromo(dimethyl)germane: Similar structure but with methyl groups instead of butyl groups.
Dibromo(diethyl)germane: Similar structure but with ethyl groups instead of butyl groups.
Dibromo(diphenyl)germane: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
Dibromo(dibutyl)germane is unique due to the presence of butyl groups, which impart different steric and electronic properties compared to methyl, ethyl, or phenyl groups. These differences can influence the reactivity and applications of the compound in various chemical processes.
特性
CAS番号 |
3124-22-9 |
|---|---|
分子式 |
C8H18Br2Ge |
分子量 |
346.67 g/mol |
IUPAC名 |
dibromo(dibutyl)germane |
InChI |
InChI=1S/C8H18Br2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
ZNRUBDYXPMBFKC-UHFFFAOYSA-N |
正規SMILES |
CCCC[Ge](CCCC)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



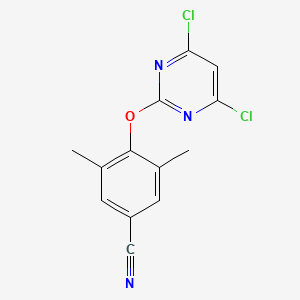

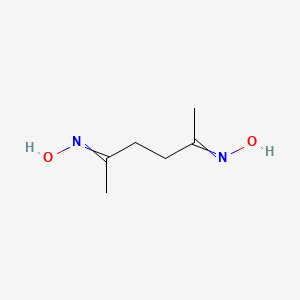
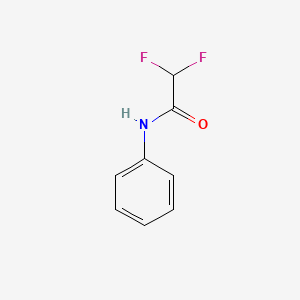
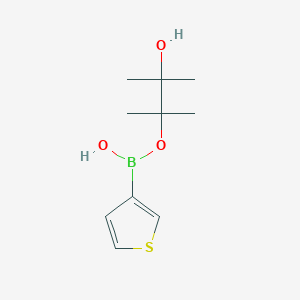
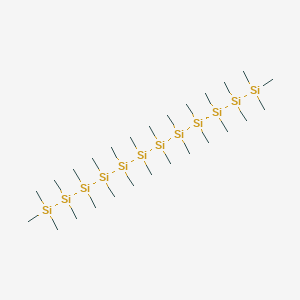
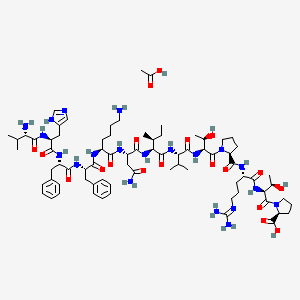

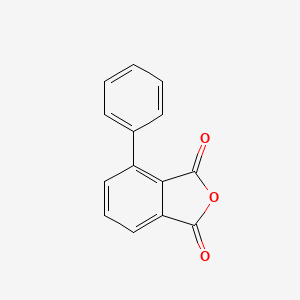
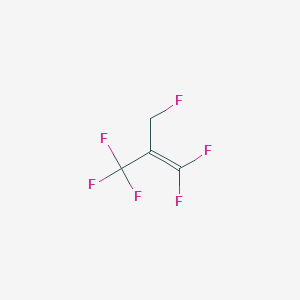
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
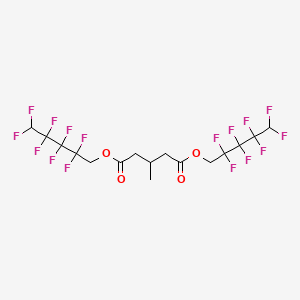
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
